Home > Products > Screening Compounds P15475 > N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide - 1629585-04-1

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide

Catalog Number: EVT-1696132
CAS Number: 1629585-04-1
Molecular Formula: C14H18N4O3
Molecular Weight: 290.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist []. Developed as a potential backup for clopidogrel, it demonstrates significant antiplatelet and antithrombotic activities in vitro and in vivo [].

(Z)-5-(4-Chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one

Compound Description: This compound represents a class of arylidene-imidazolone derivatives investigated for their potential as bacterial efflux pump inhibitors []. These inhibitors are crucial in combating multidrug resistance, particularly in Gram-negative bacteria like E. coli []. Specifically, this compound targets the AcrA/AcrB/TolC efflux pump, a significant contributor to MDR in Gram-negative bacteria [].

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (7d)

Compound Description: 7d is a highly selective inhibitor of FLT3, a receptor tyrosine kinase often implicated in acute myeloid leukemia (AML) []. Notably, it shows potent inhibitory activity against both FLT3 and its mutated form, FLT3-ITD, suggesting therapeutic potential for AML [].

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a)

Compound Description: This compound, identified as 5a, emerged as a potent and selective inhibitor of FLT3 []. This discovery stemmed from modifying an existing type II FMS inhibitor, aiming for enhanced selectivity towards FLT3 [].

Overview

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is a synthetic organic compound characterized by the presence of a piperazine ring, a nitrophenyl group, and an acrylamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The IUPAC name for this compound is N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide, and its CAS number is 1629585-04-1 .

Source and Classification

This compound is classified under organic compounds and specifically falls into the category of acrylamides, which are derivatives of acrylic acid. It has been synthesized and studied for various applications in chemical and biological research .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide typically involves several key steps:

  1. Initial Reaction: The synthesis begins with the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzaldehyde to form an intermediate .
  2. Formation of Acrylamide: The intermediate is then treated with acryloyl chloride in the presence of a base such as triethylamine to facilitate the formation of the acrylamide structure while neutralizing hydrochloric acid produced during the reaction .
  3. Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

These methods highlight the importance of controlling reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is C14H18N4O3, with a molecular weight of 278.32 g/mol. The molecular structure features:

  • A piperazine ring that provides basic properties.
  • A nitrophenyl group which can participate in various chemical reactions.
  • An acrylamide moiety that allows for further functionalization.

The structural representation can be summarized as follows:

  • InChI: InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19) .
Chemical Reactions Analysis

Reactions and Technical Details

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide can undergo various chemical transformations:

  1. Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  3. Substitution Reactions: The acrylamide moiety can participate in nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

These reactions expand the utility of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of both piperazine and nitrophenyl groups allows for modulation of various biochemical pathways, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

PropertyValue
Molecular Weight278.32 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .

Applications

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide has several significant applications in scientific research:

  1. Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  2. Biochemical Probes: Investigated for its potential use as a biochemical probe in biological studies.
  3. Pharmaceutical Development: Explored for therapeutic properties, particularly in anti-cancer and anti-inflammatory drug development.
  4. Industrial Applications: Utilized in producing specialty chemicals and materials due to its unique structural features .
Introduction to N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide in Medicinal Chemistry

Role of Piperazine and Acrylamide Moieties in Drug Design

The piperazine heterocycle represents a privileged structural motif in medicinal chemistry due to its favorable physicochemical properties and versatile biological interactions. When incorporated into drug molecules—particularly as the 4-methylpiperazin-1-yl substituent—it confers enhanced water solubility through its basic tertiary nitrogen atom, which facilitates salt formation under physiological conditions. This property directly addresses a common challenge in developing orally bioavailable kinase inhibitors, which often exhibit high hydrophobicity. Additionally, the piperazine ring enables critical molecular recognition events through hydrogen bonding and electrostatic interactions with complementary residues in target proteins. For example, in N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide, this moiety likely participates in polar contacts within the kinase hinge region or allosteric pockets, contributing substantially to target affinity [3].

The acrylamide group (CH₂=CH–C(=O)–) serves a distinct yet complementary role as a covalent warhead designed for selective reaction with nucleophilic cysteine thiols in target proteins. This reactivity is strategically harnessed in targeted covalent inhibitor design to achieve prolonged target residence time and overcome competitive ATP binding. The electron-withdrawing nature of the adjacent amide carbonyl modulates the electrophilicity of the β-carbon, creating a balance between chemical reactivity and stability suitable for therapeutic applications. Upon binding to the target protein, Michael addition occurs, forming a stable thioether linkage that irreversibly inhibits protein function. This mechanism is particularly valuable for targeting oncogenic kinases with cysteine residues strategically positioned near the ATP-binding site [4].

Table 1: Comparative Analysis of Piperazine-Containing Bioactive Compounds

Compound NameMolecular FormulaCAS NumberKey Structural FeaturesPharmacological Role
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamideC₁₄H₂₀N₄O₃1139453-98-7Methylpiperazine + acetamide linkerKinase inhibitor intermediate
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamideC₁₃H₁₈N₄O₃-Unmethylated piperazine coreNintedanib impurity/synthetic intermediate
N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]acetamideC₁₃H₁₈N₄O₃2914520Acetamide + nitrophenylBiochemical building block

Table 2: Acrylamide-Containing Covalent Inhibitors in Oncology

CompoundTargetAcrylamide Structural ContextClinical/Research Stage
N-(4-nitrophenyl)acrylamideMultiple kinasesSimple acrylamide-anilineBiochemical probe
AfatinibEGFR/HER2Quinazoline-based acrylamideApproved (2013)
OsimertinibEGFR T790MPyrimidine-based acrylamideApproved (2015)
N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamideEGFR mutantsChloropyrimidine + piperazine anilinePreclinical research

The synergistic combination of these moieties within a single molecular architecture creates compounds with optimized drug-like properties. The piperazine component ensures sufficient solubility and bioavailability, while the acrylamide enables targeted covalent engagement. This duality is evident in compounds like N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7), which features both the 4-methylpiperazine unit and the electron-deficient aromatic system necessary for directing the acrylamide warhead to nucleophilic cysteine residues in target proteins [3]. Similarly, N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]acetamide (CID 2914520) exemplifies how positioning the piperazine moiety ortho to the acrylamide group creates spatial arrangements conducive to binding in kinase active sites .

Structural Analogs and Their Pharmacological Relevance

Structural analogs of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide demonstrate how systematic modifications influence target specificity and potency. These analogs typically preserve the core aniline-acrylamide scaffold while varying the aryl substitution patterns and piperazine modifications to optimize interactions with specific biological targets. The strategic positioning of the nitro group (ortho to the acrylamide) creates electron deficiency that enhances the electrophilicity of the conjugated system, facilitating covalent bond formation with target cysteines [7].

A prominent analog, N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide (VC13790564), demonstrates exceptional potency against epidermal growth factor receptor (EGFR) mutants. This compound incorporates a chloropyrimidine core instead of the simpler nitrophenyl system, significantly expanding its capacity for target interactions. The molecule features three distinct pharmacophoric regions: 1) A chloropyrimidine hinge-binding domain that occupies the ATP-binding pocket; 2) A 4-methylpiperazine-aniline moiety that extends toward solvent-exposed regions, improving solubility and providing allosteric interactions; and 3) The terminal acrylamide warhead positioned to react with Cys797 in EGFR. This compound exhibits low nanomolar IC₅₀ values against resistant EGFR mutants (L858R/T790M), with approximately 33-fold selectivity over wild-type EGFR—a critical therapeutic advantage for minimizing off-target effects in cancer therapy [8].

Table 3: Pharmacological Profile of Key Structural Analogs

Compound StructureMolecular Weight (g/mol)Key Pharmacological ActivityProtein TargetsSelectivity Features
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide~316Covalent inhibitionTAK1, MAP3K7DFG-1 cysteine targeting
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide292.33Kinase bindingUndisclosed kinasesAcrylamide positioning
N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide464.0EGFR mutant inhibitionL858R/T790M EGFR33-fold wild-type selectivity
1,1-Dimethylethyl 4-(5-amino-3-pyridinyl)-1-piperazinecarboxylate-CDK4/6 inhibition (as impurity)CDK4/CDK6Palbociclib intermediate

Another significant analog series incorporates piperazine-carboxylate derivatives as seen in palbociclib impurities (HY-I0998, HY-I0996). These compounds demonstrate how modifications to the piperazine nitrogen influence kinase inhibitory profiles. The tert-butoxycarbonyl (Boc)-protected piperazine in these analogs serves as a synthetic handle during preparation while potentially modulating the basicity and membrane permeability of the final molecule [7]. Such structural variations provide valuable insights into structure-activity relationships that guide the optimization of piperazine-containing drug candidates.

The spatial orientation of the acrylamide group relative to the piperazine moiety significantly influences target selectivity profiles. Compounds with the acrylamide positioned ortho to the piperazine-aniline linkage (as in 1139453-98-7) demonstrate superior trajectory for covalent engagement with Cys174 in TAK1 compared to meta-substituted analogs [3]. This precise spatial arrangement minimizes off-target interactions with other kinases containing analogous cysteine residues, such as MEK1 and ERK1, which share the DFG-1 cysteine position but exhibit different active site topographies [4].

Historical Context in Targeted Covalent Inhibitor Development

The development of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide derivatives represents a paradigm shift from non-covalent inhibition strategies to targeted covalent modification. Early covalent inhibitors like 5Z-7-oxozeaenol demonstrated the therapeutic potential of targeting Cys174 in transforming growth factor-β-activated kinase 1 (TAK1) but suffered from limited selectivity due to their reactive resorcylic lactone warheads, which indiscriminately modified multiple kinases [4]. This lack of selectivity prompted research into designing inhibitors with optimized electrophilic warheads capable of distinguishing between closely related kinase targets based on precise spatial positioning rather than inherent reactivity alone.

The evolution of acrylamide-based inhibitors progressed through iterative structure-based design cycles. Initial compounds featured pyrrolopyrimidine cores (e.g., compound 1) that bound reversibly to TAK1 but failed to covalently engage Cys174 due to suboptimal warhead positioning [4]. X-ray crystallography revealed that the acrylamide moiety in these early compounds protruded toward solvent-exposed regions rather than orienting toward the target cysteine. This structural insight directly informed the design of next-generation inhibitors where the acrylamide was repositioned ortho to the aniline linkage (e.g., compound 2), achieving a favorable distance (4.5 Å) and trajectory for covalent bond formation with Cys174. This strategic modification resulted in compounds exhibiting >10-fold biochemical selectivity for TAK1 over structurally related kinases MEK1 and ERK1—a significant advancement over first-generation covalent inhibitors [4].

The synthetic accessibility of acrylamide-containing compounds further accelerated their development. Efficient four-step synthetic routes were established starting from trichloropyrimidine precursors, featuring sequential nucleophilic substitutions, nitro group reductions, and final acrylamide formations [4]. This synthetic tractability enabled rapid exploration of structure-activity relationships, particularly regarding the influence of pyrimidine substituents and piperazine modifications on target selectivity and potency. The chlorine atom at the pyrimidine 5-position, for example, was found to interact productively with the methionine gatekeeper residue (Met104) in TAK1, mimicking interactions previously observed in EGFR T790M inhibitors [4].

Modern acrylamide-based inhibitors represent a culmination of these design principles, achieving irreversible target engagement while maintaining excellent kinome-wide selectivity. The strategic incorporation of solubilizing groups like 4-methylpiperazine has been instrumental in overcoming the pharmacokinetic limitations of earlier covalent inhibitors. These compounds exemplify the successful application of structure-guided drug design in developing targeted therapies against challenging oncological targets, particularly those involved in inflammatory signaling cascades and resistance mechanisms in kinase-driven cancers.

Table 4: Evolution of Key Covalent Inhibitor Scaffolds

GenerationRepresentative CompoundCore Structural FeaturesSelectivity LimitationsDesign Advancements
First-generation5Z-7-oxozeaenolResorcylic lactoneBroad kinase inhibitionProof-of-concept for TAK1 inhibition
IntermediateCompound 1 (pyrrolopyrimidine)Meta-acrylamideSuboptimal cysteine engagementReversible binding scaffold
ModernCompound 2 (ortho-acrylamide)Ortho-acrylamide + methylpiperazine>10-fold TAK1 selectivity over MEK/ERKOptimized warhead trajectory
Targeted analogN-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamideNitrophenyl + solubilizing piperazineTunable through substituent modificationsBalanced solubility and reactivity

Properties

CAS Number

1629585-04-1

Product Name

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19)

InChI Key

UNLHQXWNOIFYOH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.